molecular formula C9H6N4 B1653900 6-Azidoquinoline CAS No. 20377-02-0

6-Azidoquinoline

Cat. No.: B1653900
CAS No.: 20377-02-0
M. Wt: 170.17 g/mol
InChI Key: LBKAILRKHYAVEL-UHFFFAOYSA-N
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Description

6-Azidoquinoline is an organic compound that belongs to the class of azides, which are characterized by the presence of the azido group (-N₃) This compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-azidoquinoline typically involves the introduction of the azido group into the quinoline ring. One common method is the reaction of 6-chloroquinoline with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group.

Another method involves the use of trimethylsilyl azide (TMSN₃) in the presence of a catalyst such as iodobenzene diacetate. This method can provide higher yields and may be more suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Azidoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions, forming triazoles via cycloaddition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Cycloaddition reactions often use copper(I) catalysts under mild conditions.

Major Products

    Oxidation: Nitrosoquinoline or nitroquinoline.

    Reduction: 6-Aminoquinoline.

    Substitution: Triazole derivatives.

Scientific Research Applications

6-Azidoquinoline has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.

    Biology: It can be used in the modification of biomolecules for labeling and tracking purposes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-azidoquinoline involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism. The resulting triazole derivatives can interact with various molecular targets, depending on their structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 5-Azidoquinoline
  • 8-Azidoquinoline
  • 6-Azidoisoquinoline
  • 1-Azidonaphthalene

Uniqueness

6-Azidoquinoline is unique due to its specific position of the azido group on the quinoline ring, which influences its reactivity and the types of reactions it can undergo. Compared to other azidoquinolines, this compound may offer different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

6-azidoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-13-12-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKAILRKHYAVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=[N+]=[N-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174304
Record name Quinoline, 6-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20377-02-0
Record name 6-Azidoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20377-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 6-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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